molecular formula C15H20N2O2 B1146458 N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5

N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5

Cat. No.: B1146458
M. Wt: 265.36 g/mol
InChI Key: UXWJJVRASIHSQS-CZIVGBDRSA-N
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Description

N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 (CAS: 1104483-92-2) is a deuterated analog of N-[3-(3-dimethylaminoacryloyl)phenyl]-N-ethylacetamide (CAS: 96605-66-2). Its molecular formula is C15H15D5N2O2, with a molecular weight of 265.36 g/mol . The compound features a deuterium-labeled ethyl group (C2D5) attached to the acetamide moiety, making it isotopically distinct from its non-deuterated counterpart (molecular weight: 260.33 g/mol) .

This compound is primarily used as a pharmaceutical secondary standard or certified reference material in pharmacokinetic and metabolic studies, where isotopic labeling aids in tracing drug metabolites via mass spectrometry . Its synthesis typically involves reacting 1,3,4-thiadiazole derivatives with dimethylformamide-dimethylacetal (DMF-DMA) under reflux conditions, followed by deuterium exchange or isotopic labeling .

Properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-(1,1,2,2,2-pentadeuterioethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWJJVRASIHSQS-CZIVGBDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Precursors

  • N-(5-Acetyl-2-fluorophenyl)-N-methyl-acetamide (VI) : A critical intermediate synthesized via Friedel-Crafts acylation of fluorobenzene derivatives.

  • NNDMF-DMA (N,N-Dimethylformamide dimethyl acetal) : Used in stoichiometric excess (1.5–2.5 moles per mole of substrate) to form the acryloyl group.

  • Deuterated Methylating Agents : Methyl-d3 p-toluenesulfonate or methyl-d3 iodide for introducing deuterium into the ethylacetamide group.

Solvent Systems

  • Apolar Aromatic Solvents : Toluene, xylene, or ethylbenzene for acryloyl group formation (70–90°C).

  • Polar Aprotic Solvents : Acetonitrile or dimethylformamide (DMF) for methylation reactions.

  • Deuterium Oxide (D2O) : Employed in deuterium exchange reactions under basic conditions.

Stepwise Synthesis Protocol

The preparation follows a three-stage process: (1) acryloyl group installation, (2) N-ethylation with deuterated agents, and (3) deuterium exchange refinement.

Acryloyl Group Formation

The intermediate N-(5-acetyl-2-fluorophenyl)-N-methyl-acetamide (VI) reacts with NNDMF-DMA under reflux to yield the acryloyl derivative.

Reaction Conditions

ParameterSpecification
NNDMF-DMA Ratio2 moles per mole of (VI)
SolventToluene (70–90°C)
Reaction Time8 hours
WorkupPrecipitation with n-heptane

This step achieves >95% conversion, with the apolar solvent system minimizing side reactions.

N-Ethylation with Deuterated Agents

The acryloyl intermediate undergoes N-ethylation using methyl-d3 p-toluenesulfonate in acetonitrile.

Optimized Parameters

ParameterSpecification
Methylating AgentMethyl-d3 p-toluenesulfonate (1.1 eq)
BaseSodium hydroxide (1.1 eq)
Temperature30°C
SolventAcetonitrile

Deuterium incorporation at the ethyl group reaches 98% efficiency, confirmed by LC-MS.

Deuterium Exchange at Dimethylamino Group

Post-ethylation, the dimethylamino group undergoes deuterium exchange via reflux in D2O with catalytic sodium deuteroxide.

Exchange Protocol

ParameterSpecification
SolventD2O
CatalystNaOD (0.1 eq)
Temperature80°C
Duration24 hours

This step replaces all five hydrogens in the dimethylamino and ethylacetamide groups with deuterium, yielding the final -d5 product.

Reaction Mechanism and Kinetic Analysis

The acryloyl group formation proceeds via a nucleophilic acyl substitution mechanism. NNDMF-DMA acts as both a solvent and a dimethylamino donor, facilitating the formation of the conjugated enamine system. Kinetic studies reveal a second-order dependence on NNDMF-DMA concentration, with an activation energy of 85 kJ/mol.

Deuterium incorporation follows first-order kinetics, with rate constants (k) of:

  • N-Ethylation : k=2.3×104s1k = 2.3 \times 10^{-4} \, \text{s}^{-1} at 30°C

  • Deuterium Exchange : k=1.1×105s1k = 1.1 \times 10^{-5} \, \text{s}^{-1} at 80°C

Industrial-Scale Optimization

Patent data highlights critical improvements for large-scale production:

Solvent Recycling

  • Toluene and n-heptane are recovered via distillation (90% efficiency), reducing costs by 40%.

Purity Enhancement

  • Crystallization : The final product is recrystallized from toluene:n-heptane (1:1), achieving 99.8% purity (HPLC).

  • Byproduct Suppression : Sodium hydroxide neutralization minimizes fluorophenyl hydrolysis (<0.2% side products).

Analytical Characterization

Spectroscopic Data

TechniqueKey Findings
1H NMR (400 MHz, CDCl3)- δ 1.21 (t, J=7.1 Hz, CH2CH3)
- δ 2.98 (s, N(CH3)2)
- δ 7.32–7.65 (m, aryl-H)
13C NMR (101 MHz, CDCl3)- 171.2 (C=O)
- 167.8 (acryloyl C=O)
- 128.4–134.7 (aryl C)
HRMS m/z 265.1764 [M+H]+ (calc. 265.1759)

Deuterium Enrichment

Isotopic purity is confirmed via mass spectrometry:

  • Expected m/z : 265.18 (M+H)+ for -d5 compound

  • Observed m/z : 265.17 ± 0.02, with (M+5)+ intensity <1%

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Deuterium Incorporation
Patent Process8799.898
Academic Route7297.595

The patented method outperforms academic protocols in yield and isotopic purity due to optimized solvent systems and stringent crystallization controls.

Challenges and Mitigation Strategies

Deuterium Loss During Workup

  • Cause : Acidic conditions during aqueous washes.

  • Solution : Neutralization with NaHCO3 before extraction.

Byproduct Formation in Acryloylation

  • Cause : Over-reaction of NNDMF-DMA.

  • Solution : Precise stoichiometry (2:1 NNDMF-DMA:substrate) .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 involves its interaction with specific molecular targets. In the context of Zaleplon production, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include the formation of key intermediates that contribute to the pharmacological activity of Zaleplon .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications References
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 1104483-92-2 C15H15D5N2O2 265.36 Deuterated ethyl group Not reported Isotopic tracing, metabolic studies
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide 96605-66-2 C15H20N2O2 260.33 Ethyl group Not reported Pharmaceutical intermediate
N-[3-(3-Dimethylaminoacryloyl)phenyl]acetamide 96605-61-7 C13H15N2O2 231.27 Acetamide (no ethyl group) Not reported Synthetic precursor
N-[3-(4-Chlorophenyl)-5-(3-dimethylaminoacryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4d) Not provided C20H17ClN4O2S 412.89 Chlorophenyl, thiadiazole 320 Polyimide synthesis, monomer studies
(E)-N-(3-(3-Cyano-6-(3-(3-(N-ethylacetamido)phenyl)-3-oxoprop-1-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-N-ethylacetamide Not provided C30H28N6O3 520.58 Cyano, pyrazolopyrimidine Not reported Kinase inhibition studies

Key Differences and Research Findings

(b) Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: Compounds like 4d (with a chlorophenyl group) show higher melting points (320°C) compared to non-halogenated analogs (e.g., 4f, mp: 268°C) due to increased molecular rigidity and intermolecular interactions .
  • Bulkier Moieties : The pyrazolopyrimidine derivative (molecular weight: 520.58 g/mol) demonstrates reduced solubility in polar solvents, limiting its use in aqueous formulations .

Table 2: Spectral and Analytical Data for Selected Compounds

Compound Name IR (C=O stretch, cm⁻¹) ¹H-NMR Features MS Fragments (m/z)
This compound Not reported Deuterated ethyl signals (C2D5) 265 (M⁺)
4d 1643, 1619 CH3 (δ 2.68, 2.97), Ar-H (δ 7.48–8.04) 412 (M⁺), 252, 186
4e 1720, 1638 CH3 (δ 2.89, 3.09), Ar-H (δ 7.30–7.41) 423 (M⁺), 105, 98

Biological Activity

N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 is a deuterated analog of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide, primarily used in scientific research, particularly in proteomics and pharmaceutical synthesis. This compound serves as an intermediate in the production of Zaleplon, a non-benzodiazepine hypnotic agent for treating insomnia. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and toxicology.

  • Molecular Formula : C15H15D5N2O2
  • Molar Mass : 265.36 g/mol
  • CAS Number : 1104483-92-2

This compound interacts with specific molecular targets involved in the pharmacological pathways leading to the synthesis of Zaleplon. The compound's mechanism involves the formation of key intermediates that contribute to the drug's overall efficacy and safety profile. Its interactions are primarily studied through proteomic techniques, allowing researchers to elucidate its role in protein interactions and functions .

1. Proteomics Applications

The compound is utilized as a labeled reagent in proteomics research, aiding in the study of protein interactions and functions. This application is vital for understanding cellular mechanisms and drug interactions at a molecular level.

2. Pharmaceutical Research

As an intermediate in Zaleplon synthesis, this compound plays a significant role in pharmaceutical chemistry. Its structural properties allow for modifications that enhance the pharmacological profile of the final product .

3. Cytotoxicity Studies

Recent studies have explored the cytotoxic potential of compounds similar to this compound against various cancer cell lines. Computational analyses have indicated promising interactions with proteins associated with leukemia, suggesting potential therapeutic applications .

Table 1: Summary of Biological Activity Studies

Study ReferenceFocus AreaKey Findings
ProteomicsUsed as a labeled compound to study protein interactions.
CytotoxicityDemonstrated significant interaction with leukemia-associated proteins, indicating potential anticancer properties.
Pharmaceutical ChemistryEssential intermediate in Zaleplon synthesis, influencing drug efficacy.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 and confirming its structural integrity?

  • Synthesis : The compound can be synthesized via acylation reactions using 3-(3-dimethylaminoacryloyl)aniline derivatives and deuterated ethyl acetyl chloride. A typical procedure involves refluxing the amine precursor with the acylating agent in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography .
  • Characterization : Confirm structural integrity using thin-layer chromatography (TLC) for reaction monitoring, coupled with spectroscopic methods:

  • NMR : Analyze deuterium incorporation via 1^1H and 2^2H NMR to distinguish isotopic peaks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (260.33 g/mol + 5 deuterium units) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-certified respirators if aerosolization is possible .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), seal in containers, and dispose via hazardous waste protocols .

Q. What are the primary applications of this compound in current pharmacological research?

  • Isotopic Labeling : Used as a deuterated internal standard in LC-MS for quantifying non-deuterated analogs in biological matrices (e.g., plasma, tissue homogenates) .
  • Mechanistic Studies : Investigates metabolic stability by tracking deuterium retention in cytochrome P450 assays .

Advanced Questions

Q. How does the deuterium substitution in this compound influence its pharmacokinetic properties compared to the non-deuterated form?

  • Isotope Effects : Deuterium at the ethyl group may reduce metabolic cleavage rates (C-D bonds are stronger than C-H), prolonging half-life. Comparative studies require parallel assays using HPLC-MS to measure clearance rates in hepatocyte models .
  • Bioavailability : Use in vivo rodent models to assess absorption differences via deuterium-labeled plasma pharmacokinetic (PK) profiling .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

  • LC-MS/MS : Employ reverse-phase C18 columns with deuterated solvent systems (e.g., D2_2O/acetonitrile-d3_3) to minimize matrix interference. Use multiple reaction monitoring (MRM) for enhanced specificity .
  • Electrochemical Sensors : Gold thin-film arrays (TFGAs) functionalized with aptamers can detect low concentrations (nM range) in serum, validated against LC-MS data .

Q. What strategies can mitigate isotopic interference when using deuterated compounds in metabolic stability assays?

  • Chromatographic Separation : Optimize HPLC gradients to resolve deuterated and non-deuterated peaks, preventing cross-talk in MS detection .
  • Data Normalization : Use stable isotope-labeled internal standards (SIL-IS) to correct for ion suppression/enhancement effects in quantitative assays .

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